molecular formula C9H11N3O2S B3055152 2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide CAS No. 63224-32-8

2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide

Cat. No. B3055152
CAS RN: 63224-32-8
M. Wt: 225.27 g/mol
InChI Key: JHDACFKZRIHBOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, an efficient synthesis of the novel 2-(2-hydroxybenzoyl)-N-(1-adamantyl) hydrazine carbothioamide and its Ni(II) complex are described . Another study describes the organocatalyst- and reagent-controlled highly selective synthesis of diversely functionalized novel 2-hydroxybenzophenone frameworks .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the molecular structure of 2-(2-hydroxybenzoyl)-N-(1-adamantyl) hydrazine carbothioamide and its Ni(II) complex were studied using quantum chemical calculations . The structure of a related compound, benzoic acid, 2-(2-hydroxybenzoyl)-, is also available .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the organocatalyst- and reagent-controlled highly selective synthesis of diversely functionalized novel 2-hydroxybenzophenone frameworks has been described . Another study discusses the alkaline hydrolysis of an ester, followed by neutralisation of the salt with a strong acid to form the carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 2-hydroxybenzoic acid has a solubility in water of 2.5 g dm-3 at room temperature, which increases to 77.8 g dm-3 at 100°C .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and DFT Studies : A novel synthesis of 2-(2-hydroxybenzoyl)-N-(1-adamantyl) hydrazine carbothioamide and its Ni(II) complex is described. Quantum chemical calculations, including molecular geometry and vibrational frequencies, were carried out to explain stability and geometry. The study also includes analysis of 1H-NMR chemical shifts, Mulliken charges, and HOMO-LUMO orbital energies, indicating that charge transfer occurs within the molecule (Genc et al., 2015).

Antimicrobial Activity

  • Fluoro- and Hydroxy-Substituted Thiocarboxyhydrazones : A series of fluoro- and hydroxy-substituted thiocarboxyhydrazones, including 2-(2-hydroxybenzoyl)-N-methylhydrazinecarbothioamide, were synthesized. These compounds exhibited effective antimicrobial activity against certain bacteria, highlighting their potential in microbial control (Liu, 2015).

Complex Formation with Metals

  • Rhodium(III), Palladium(II), and Platinum(II) Complexes : The paper details the syntheses and spectral characteristics of rhodium(III), palladium(II), and platinum(II) complexes with this compound. This research provides insights into the coordination of this compound to central metal ions and its intraligand rearrangement in complex formation (Orysyk et al., 2014).

Antibacterial and Antioxidant Agents

  • Novel Thiosemicarbazones : A study on the synthesis and characterization of 18 novel thiosemicarbazones, including derivatives of this compound, found that these compounds possessed antibacterial and antioxidant activities. This highlights their potential as therapeutic agents (Karaküçük-Iyidoğan et al., 2014).

Antimicrobial and Anticancer Activities

  • Antiproliferative, Antioxidant Activities, and Toxicity : A study involving mixed-ligand amine-containing copper (II) coordination compounds with 2-(2-hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide demonstrated high antioxidant and antiproliferative activities towards cancer cells, alongside low toxicity in certain bioassays (Garbuz et al., 2021).

Future Directions

The future directions for similar compounds involve improving the oral bioavailability and patient compliance. Sodium N-(8-[2-hydroxybenzoyl]amino)caprylate (SNAC) and its derivatives have been well studied from a clinical perspective for this purpose .

properties

IUPAC Name

1-[(2-hydroxybenzoyl)amino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-10-9(15)12-11-8(14)6-4-2-3-5-7(6)13/h2-5,13H,1H3,(H,11,14)(H2,10,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDACFKZRIHBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30979250
Record name 2-[Hydroxy(2-hydroxyphenyl)methylidene]-N-methylhydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63224-32-8
Record name 2-Hydroxybenzoic acid 2-[(methylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63224-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-hydroxy-, 2-((methylamino)thioxomethyl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Hydroxy(2-hydroxyphenyl)methylidene]-N-methylhydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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